![molecular formula C15H28N2O2 B112094 tert-Butyl [4,4'-bipiperidine]-1-carboxylate CAS No. 171049-35-7](/img/structure/B112094.png)

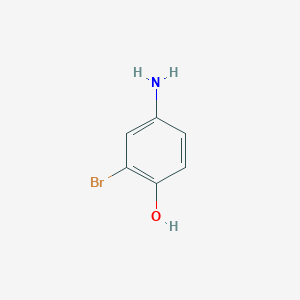

tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Overview

Description

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of strong bases and catalysts . For example, the synthesis of tert-butyl peroxy-2-ethylhexanoate involved the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions. For instance, the tert-butyl group can be hydroxylated using an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide .

Scientific Research Applications

Proteomics Research

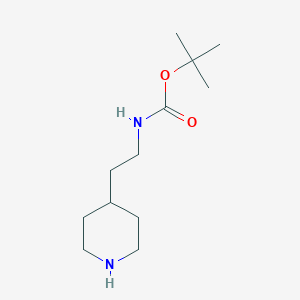

N-BOC-4,4’-BIPIPERIDINE: is utilized in proteomics research as a biochemical tool. Its structural properties allow for the protection of amine groups during peptide synthesis, which is crucial for studying protein structure and function .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It’s particularly useful in the synthesis of complex molecules due to its ability to introduce steric congestion and conformational rigidity, which can be pivotal in the strategic planning of synthetic routes .

Pharmaceutical Development

In pharmaceutical research, N-BOC-4,4’-BIPIPERIDINE is employed for late-stage functionalization of densely functionalized molecules. This application is significant for the modification of pharmaceuticals to improve their pharmacokinetic properties .

Catalysis

The tert-butyl group within the compound can act as a functional group in non-directed catalytic hydroxylation. This is particularly important for the hydroxylation of primary C−H bonds in sterically congested molecules, which is a challenging area in catalysis .

Environmental Science

N-BOC-4,4’-BIPIPERIDINE: can be studied for its environmental fate properties, such as degradation, bioaccumulation, and environmental distribution. Understanding these properties is essential for assessing the environmental impact of chemical substances .

Chemical Education

Due to its complex structure and diverse applications, N-BOC-4,4’-BIPIPERIDINE can be used as a case study in chemical education to illustrate principles of organic chemistry, synthesis strategies, and environmental considerations .

Material Science

The compound’s ability to introduce rigidity makes it a candidate for designing new materials with specific mechanical properties. Researchers can explore its use in creating polymers or other materials that require a high degree of structural integrity .

Analytical Chemistry

In analytical chemistry, N-BOC-4,4’-BIPIPERIDINE can be used as a standard or reference compound for various analytical techniques, such as chromatography or mass spectrometry, aiding in the identification and quantification of complex mixtures .

Safety and Hazards

Future Directions

Tert-butyl compounds have potential applications in various fields. For instance, late-stage hydroxylation at tert-butyl sites is demonstrated on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been shown to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This steric congestion can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Result of Action

For instance, tert-butyl benzoquinone has been shown to have potent activity against Staphylococcus aureus biofilms in vitro .

Action Environment

It’s known that the tert-butyl group can be used in various environments due to its steric congestion and conformational rigidity .

properties

IUPAC Name |

tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERBLCVCQKXTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471831 | |

| Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |

CAS RN |

171049-35-7 | |

| Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-BIPIPERIDINE, 1-BOC PROTECTED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

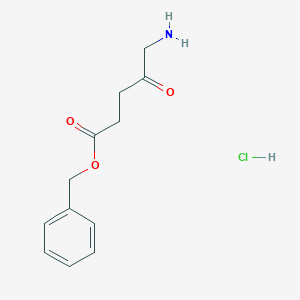

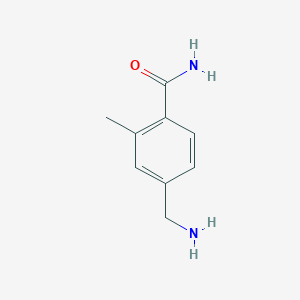

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)